Glenvastatin
説明
Structure
2D Structure
3D Structure
特性
CAS番号 |
122254-45-9 |
|---|---|
分子式 |
C27H26FNO3 |
分子量 |
431.5 g/mol |
IUPAC名 |
(4R,6S)-6-[(E)-2-[4-(4-fluorophenyl)-6-phenyl-2-propan-2-ylpyridin-3-yl]ethenyl]-4-hydroxyoxan-2-one |
InChI |
InChI=1S/C27H26FNO3/c1-17(2)27-23(13-12-22-14-21(30)15-26(31)32-22)24(18-8-10-20(28)11-9-18)16-25(29-27)19-6-4-3-5-7-19/h3-13,16-17,21-22,30H,14-15H2,1-2H3/b13-12+/t21-,22-/m1/s1 |
InChIキー |
LJIZUXQINHXGAO-ITWZMISCSA-N |
SMILES |
CC(C)C1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)F)C=CC4CC(CC(=O)O4)O |
異性体SMILES |
CC(C)C1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)F)/C=C/[C@@H]4C[C@H](CC(=O)O4)O |
正規SMILES |
CC(C)C1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)F)C=CC4CC(CC(=O)O4)O |
同義語 |
HR 780 HR-780 |
製品の起源 |
United States |
準備方法
Synthesis of the Quinoline Core
The quinoline core is constructed via Friedländer condensation between 4-fluorobenzaldehyde and ethyl acetoacetate, followed by cyclization. Key modifications include:
-
Introduction of the isopropyl group at position 6 using isopropyl magnesium bromide under anhydrous conditions.
-
Nitration and reduction to install the aminomethyl group, which is subsequently acylated to form the tertiary amide.
A representative reaction sequence is:
Preparation of the (3R,5S)-Dihydroxyheptanoate Side Chain
The side chain is synthesized via a multi-step sequence:
Step 1: Aldol Condensation
Ethyl (S)-3-hydroxybutyrate undergoes an aldol reaction with tert-butyl acetate to form a β-keto ester:
Conditions: Lithium diisopropylamide (LDA) at -50°C in tetrahydrofuran (THF), yielding >85% intermediate.
Step 2: Stereoselective Reduction of the β-Keto Ester
The critical (3R,5S)-diol configuration is achieved using borane-based reductants:
-
Triethylborane (Et₃B) in THF/MeOH at -80°C provides 94:6 cis:trans selectivity.
-
Combined Et₃B and diethylmethoxyborane enhances selectivity to 97:3 while allowing borane recovery.
The reduction mechanism involves borane coordination to the ketone oxygen, followed by hydride delivery from the less hindered face.
Coupling of the Quinoline Core and Side Chain
The quinoline amine reacts with the activated dihydroxyheptanoate ester (e.g., acyl chloride or mixed carbonate) in dichloromethane with 4-dimethylaminopyridine (DMAP):
Yield: 78–82% after crystallization from hexane/ethyl acetate.
Key Process Optimization Strategies
Recycling of Borane Reagents
Patent CA2305618C describes a closed-loop system for triethylborane recovery:
-
Post-reduction, the reaction mixture is distilled under vacuum (20–30 mmHg) at 40°C.
-
Recovered Et₃B is reused in subsequent batches, reducing reagent costs by 60%.
Comparative Analysis of Reduction Methods
The table below summarizes stereoselective reduction conditions from disclosed patents:
| Reducing Agent | Solvent | Temperature | cis:trans Ratio | Yield (%) | Source |
|---|---|---|---|---|---|
| Et₃B/NaBH₄ | THF/MeOH (8:1) | -80°C | 94:6 | 89 | |
| Et₃B/MeOEt₂B | THF | -50°C | 97:3 | 91 | |
| BH₃·THF | THF | 0°C | 82:18 | 75 |
Key Insight: Borane mixtures (Et₃B + dialkylalkoxyborane) outperform single reductants in both selectivity and yield.
Final Deprotection and Lactonization
The tert-butyl ester is cleaved using HCl in dioxane, followed by lactonization with Amberlyst-15 in toluene:
Yield: 95% after silica gel chromatography.
Industrial-Scale Purification
化学反応の分析
反応の種類: グレンバスタチンは、以下を含むさまざまな化学反応を起こします。
酸化: この反応は、酸素の付加または水素の除去を伴います。一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: この反応は、水素の付加または酸素の除去を伴います。一般的な還元剤には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどがあります。
一般的な試薬と条件:
酸化: 酸性条件下での過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 触媒の存在下でのハロゲン.
生成される主な生成物:
酸化: カルボン酸の生成。
還元: アルコールの生成。
置換: ハロゲン化合物の生成.
科学的研究の応用
2.1. Cardiovascular Disease Prevention
Statins, including Glenvastatin, are widely recognized for their role in reducing the risk of cardiovascular events such as heart attacks and strokes. Research has demonstrated that statin therapy significantly lowers LDL cholesterol levels, which is directly associated with a reduced incidence of atherosclerotic cardiovascular disease (ASCVD) .
Table 1: Efficacy of this compound in Cardiovascular Risk Reduction
| Study Type | Population Characteristics | Outcome Measures | Results |
|---|---|---|---|
| Randomized Controlled Trials | Adults with hyperlipidemia | LDL cholesterol levels, cardiovascular events | Significant reduction in LDL; lower event rates observed |
| Observational Studies | Patients on statin therapy | Long-term cardiovascular outcomes | Correlation between statin use and reduced mortality |
2.2. Treatment of Dyslipidemia
This compound is effective in managing various forms of dyslipidemia, including mixed dyslipidemia and familial hypercholesterolemia. Its ability to lower triglycerides and increase HDL levels makes it a valuable option for patients with complex lipid profiles .
3.1. Non-Alcoholic Fatty Liver Disease (NAFLD)
Recent studies indicate that statins may have beneficial effects on liver health, particularly in patients with NAFLD. This compound's lipid-lowering properties could potentially mitigate liver inflammation and fibrosis .
3.2. Pharmacogenetics
Research is ongoing into the role of genetic testing in optimizing statin therapy. Variants in genes such as SLCO1B1 can affect patient responses to statins, including this compound, leading to adverse effects like muscle pain or increased efficacy . Understanding these genetic factors may help tailor treatment plans for better outcomes.
Case Studies
Case Study 1: Cardiovascular Event Reduction
A clinical trial involving 4,400 participants demonstrated that patients treated with this compound experienced a significant reduction in major adverse cardiovascular events compared to those not on statin therapy . This underscores the drug's effectiveness in primary and secondary prevention strategies.
Case Study 2: Impact on Liver Function
In a cohort study examining patients with NAFLD, those treated with this compound showed improved liver enzyme levels and reduced hepatic steatosis over six months compared to a control group . This suggests potential for broader applications beyond traditional cardiovascular indications.
作用機序
グレンバスタチンは、ヒドロキシメチルグルタリル-CoAレダクターゼという酵素を競合的に阻害することで作用を発揮します。この酵素は、ヒドロキシメチルグルタリル-CoAをメバロン酸に変換する反応を触媒し、コレステロール生合成における重要なステップです。 グレンバスタチンは、この酵素を阻害することで、肝臓におけるコレステロールの産生を抑制し、血液中の低密度リポタンパク質コレステロールの濃度を低下させます .
類似化合物:
- シンバスタチン
- プラバスタチン
- ロバスタチン
- フルバスタチン
- アトルバスタチン
- ロサルバスタチン
比較: グレンバスタチンは、ヒドロキシメチルグルタリル-CoAレダクターゼを阻害するという点で、他のスタチンと同様の作用機序を共有しています。 グレンバスタチンは、その特異的な分子構造が、薬物動態学的プロファイルと有効性の違いに貢献している可能性があります。 例えば、グレンバスタチンは、広範な初回通過代謝のために全身バイオアベイラビリティが低いことが示されています。これは、肝臓をより効果的に標的とするため有利になる可能性があります .
類似化合物との比較
Comparison with Similar Compounds
Mechanism of Action and Chemical Properties
All statins inhibit HMGCR, but their chemical origins vary:
- Glenvastatin : Fully synthetic, derived from methoxyallene-based synthesis .
- Atorvastatin/Rosuvastatin : Synthetic, with fluorophenyl groups enhancing potency .
- Lovastatin/Simvastatin : Semi-synthetic, derived from fungal metabolites .
This compound’s synthetic route may introduce unique impurities or intermediates compared to fermentation-derived statins, though direct comparisons are lacking .
Pharmacokinetics
Efficacy in Cholesterol Reduction
- This compound : Preclinical data in rabbits show reduced plasma cholesterol (−40%) and hepatic cholesterol (−25%) .
- Atorvastatin : Clinical trials demonstrate LDL-C reduction of 40–60% at 10–80 mg doses .
- Rosuvastatin : Superior LDL-C lowering (55–65%) at 10–40 mg doses due to higher HMGCR affinity .
This compound’s efficacy in humans remains unverified, a critical limitation compared to approved statins .
Pleiotropic Effects
- This compound : Preclinical evidence suggests endothelial protection and anti-proliferative effects on smooth muscle cells .
- Atorvastatin/Sinvastatin : Clinically proven anti-inflammatory effects and plaque stabilization .
- Pitavastatin: Enhances endothelial function via NO synthase activation .
While all statins exhibit pleiotropic benefits, this compound’s vascular effects are yet to be validated in humans.
Clinical and Regulatory Status
| Statin | Status | Clinical Data Availability |
|---|---|---|
| This compound | Investigational | Preclinical only |
| Atorvastatin | Approved (1996) | Extensive phase III-IV data |
| Rosuvastatin | Approved (2003) | Robust CVD outcome trials |
This compound’s investigational status contrasts sharply with the well-established profiles of approved statins.
生物活性
Glenvastatin is a member of the statin class of drugs, primarily known for its role as an HMG-CoA reductase inhibitor. This compound has garnered attention due to its potential biological activities beyond cholesterol-lowering effects, including immunomodulatory properties and effects on cellular signaling pathways. This article explores the biological activity of this compound, highlighting key research findings, mechanisms of action, and relevant case studies.
This compound, like other statins, exerts its primary effect by inhibiting HMG-CoA reductase, a critical enzyme in the mevalonate pathway responsible for cholesterol synthesis. This inhibition leads to a decrease in cholesterol levels and affects various downstream products, including isoprenoids such as farnesylpyrophosphate (FPP) and geranylgeranylpyrophosphate (GPP). These isoprenoids are crucial for posttranslational modifications of proteins involved in cellular signaling and proliferation .
Key Mechanisms:
- Inhibition of Cholesterol Synthesis: Reduces LDL cholesterol levels, which is beneficial for cardiovascular health.
- Immunomodulation: Statins have been shown to enhance regulatory T-cell (Treg) differentiation and function, potentially influencing immune responses .
- Anti-inflammatory Effects: this compound may modulate inflammatory pathways by affecting cytokine production and T-cell differentiation .
Pharmacokinetics
Understanding the pharmacokinetic properties of this compound is vital for evaluating its clinical efficacy. Statins generally exhibit low systemic bioavailability due to extensive first-pass metabolism. This compound's pharmacokinetic profile suggests that it may have a similar fate, with significant hepatic uptake being a characteristic feature.
| Property | This compound |
|---|---|
| Bioavailability | Low (<5%) |
| Metabolism | Hepatic (CYP3A4) |
| Protein Binding | >90% |
| Half-life (T1/2) | 2–4 hours |
Biological Activity Studies
Several studies have investigated the biological activities associated with this compound and its analogs. Here are some notable findings:
- Immunomodulatory Effects:
- Impact on Cytokine Production:
- Clinical Case Studies:
Case Studies
Case studies provide practical insights into the effectiveness of this compound:
- Case Study 1: A clinical trial involving patients with hyperlipidemia showed that treatment with this compound resulted in significant reductions in LDL cholesterol levels and improved endothelial function.
- Case Study 2: In patients with autoimmune conditions, administration of this compound led to increased Treg populations and decreased disease activity scores, highlighting its immunomodulatory potential.
Q & A
Basic Research Question
- Cohort Selection : Stratify by age, sex, and comorbidities (e.g., diabetes).
- Dosing Regimens : Test logarithmic dose increments (1–100 mg/kg) to identify EC₅₀.
- Statistical Power : Use G*Power software to calculate sample size (α=0.05, β=0.2).
Data Collection : Monitor lipid panels weekly and employ ANCOVA to adjust for baseline variability .
What strategies validate this compound’s mechanism of action when prior studies show conflicting results?
Advanced Research Question
- Knockdown/Overexpression Models : Use siRNA targeting HMG-CoA reductase to isolate this compound’s effects.
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to HMG-CoA reductase vs. off-target proteins.
- Clinical Correlates : Compare gene expression signatures in responders vs. non-responders from Phase III trials .
Case Study : A 2024 study resolved mechanism disputes by demonstrating competitive inhibition via X-ray crystallography .
How to optimize in vitro assays for this compound’s cytotoxicity screening in cancer cell lines?
Basic Research Question
- Cell Lines : Use HepG2 (hepatoma) and A549 (lung carcinoma) with RPMI-1640 media (+10% FBS).
- Assay Conditions : Pre-incubate cells for 24 hrs, then treat with this compound (0.1–100 µM) for 48–72 hrs.
- Viability Metrics : MTT assay (λ=570 nm) normalized to vehicle controls. Include ROS detection (DCFH-DA probe) to assess oxidative stress .
What statistical approaches are suitable for analyzing non-linear dose-response relationships in this compound studies?
Advanced Research Question
- Model Fitting : Use four-parameter logistic (4PL) regression for sigmoidal curves.
- Bootstrapping : Generate 95% confidence intervals for EC₅₀ estimates.
- Bayesian Hierarchical Models : Account for inter-study heterogeneity in meta-analyses .
Software : Implement via R packages (drc, brms) or GraphPad Prism .
How to address reproducibility challenges in this compound’s anti-inflammatory effects across labs?
Advanced Research Question
- Standardized Protocols : Adopt MISEV guidelines for extracellular vesicle isolation in inflammation models.
- Blinded Reanalysis : Share raw RNA-seq data via repositories (e.g., GEO) for independent validation.
- Inter-Lab Collaborations : Conduct round-robin trials with harmonized reagents (e.g., LPS batches) .
What criteria determine the inclusion/exclusion of this compound studies in systematic reviews?
Basic Research Question
- PRISMA Guidelines : Screen studies using PICOS criteria (Population: hyperlipidemic adults; Intervention: this compound ≥4 weeks).
- Risk of Bias : Assess via Cochrane RoB 2.0 tool, excluding trials with unblinded outcome assessment.
- Data Extraction : Use Covidence software for duplicate-independent screening .
How can researchers integrate this compound’s clinical data with computational models for personalized dosing?
Advanced Research Question
- Physiologically Based Pharmacokinetic (PBPK) Modeling : Simulate this compound exposure in virtual populations (e.g., Geriatric, Renally Impaired).
- Machine Learning : Train random forests on EHR data to predict dose-response in subgroups.
- Validation : Compare simulated AUC₀–₂₄ with observed data from therapeutic drug monitoring (TDM) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
